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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

Cat. No.: B083115 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of 2-(4-aminophenyl)ethylamine and its synthetic

precursors, 4-nitrophenethylamine and 2-(4-nitrophenyl)acetonitrile. This document provides a

comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed

experimental protocols and visual workflows.

This guide offers an objective comparison of the spectroscopic properties of the versatile

building block, 2-(4-aminophenyl)ethylamine, with its common precursors, 4-

nitrophenethylamine and 2-(4-nitrophenyl)acetonitrile. Understanding the distinct spectral

features of these compounds is crucial for monitoring reaction progress, confirming product

identity, and ensuring purity in synthetic applications, particularly in the development of

pharmaceuticals and other bioactive molecules. The data presented herein is intended to serve

as a valuable reference for researchers in organic synthesis and medicinal chemistry.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry analyses for 2-(4-aminophenyl)ethylamine and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound
Aromatic
Protons

-CH₂- (adjacent
to aromatic
ring)

-CH₂- (adjacent
to functional
group)

-NH₂ / -CH₂CN

2-(4-

Aminophenyl)eth

ylamine

~7.0 (d), ~6.6 (d) ~2.6 (t) ~2.9 (t)

~1.4 (s, br, NH₂),

~3.5 (s, br, Ar-

NH₂)

4-

Nitrophenethyla

mine

~8.1 (d), ~7.4 (d) ~3.0 (t) ~3.2 (t) ~1.6 (s, br, NH₂)

2-(4-

Nitrophenyl)acet

onitrile

~8.25 (d), ~7.56

(d)
- -

~3.92 (s,

CH₂CN)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compoun
d

Aromatic
C-NH₂/C-
NO₂

Aromatic
CH

Aromatic
C-CH₂

-CH₂-
(adjacent
to
aromatic
ring)

-CH₂-
(adjacent
to
functiona
l group) /
-CH₂CN

-CN

2-(4-

Aminophen

yl)ethylami

ne

~145.0
~129.5,

~115.2
~129.0 ~38.0 ~42.5 -

4-

Nitrophene

thylamine

~146.5
~129.8,

~123.8
~147.0 ~37.5 ~41.0 -

2-(4-

Nitrophenyl

)acetonitril

e

~147.5
~128.0,

~124.5
~135.0 - ~23.0 ~118.0
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Table 3: FT-IR Spectroscopic Data (Prominent Absorption Bands in cm⁻¹)

Comp
ound

N-H
Stretc
h

C-H
Stretc
h
(Arom
atic)

C-H
Stretc
h
(Alipha
tic)

C=C
Stretc
h
(Arom
atic)

NO₂
Stretc
h
(Asym
metric)

NO₂
Stretc
h
(Symm
etric)

C≡N
Stretc
h

C-N
Stretc
h

2-(4-

Aminop

henyl)et

hylamin

e

3350-

3250

(br)

~3020
2950-

2850

1620,

1520
- - - ~1260

4-

Nitroph

enethyl

amine

3300-

3200

(br)

~3080
2930-

2850

1600,

1490
~1515 ~1345 - ~1290

2-(4-

Nitroph

enyl)ac

etonitril

e

- ~3100 ~2960
1610,

1525
~1520 ~1350 ~2250 -

Table 4: Mass Spectrometry Data (Key m/z Peaks)

Compound Molecular Ion [M]⁺ Base Peak Key Fragment Ions

2-(4-

Aminophenyl)ethylami

ne

136 106 107, 30

4-

Nitrophenethylamine
166 136 120, 90, 77

2-(4-

Nitrophenyl)acetonitril

e

162 116 136, 106, 89
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Experimental Protocols
Detailed methodologies for the synthesis of 2-(4-aminophenyl)ethylamine from its precursors

and the acquisition of the spectroscopic data are provided below.

Synthesis of 2-(4-Aminophenyl)ethylamine
Method A: Reduction of 4-Nitrophenethylamine

Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenethylamine hydrochloride (1

equivalent) in a suitable solvent such as methanol or ethanol.

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10

mol%).

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with

hydrogen to 3-4 atm.

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until

hydrogen uptake ceases. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with

nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The

product can be further purified by recrystallization or column chromatography to afford 2-(4-
aminophenyl)ethylamine.

Method B: Reduction of 2-(4-Nitrophenyl)acetonitrile

Reaction Setup: In a pressure reactor, combine 2-(4-nitrophenyl)acetonitrile (1 equivalent),

ethanol (as solvent), and a catalytic amount of 5-10% Palladium on carbon (Pd/C). The mass

ratio of substrate to ethanol to catalyst is typically 1:6.25:0.2-0.4.

Hydrogenation: Purge the reactor with an inert gas (e.g., argon) before introducing hydrogen

gas. Pressurize the reactor to 0.3-0.4 MPa.
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Reaction: Heat the reaction mixture to 30-50°C and stir for approximately 4 hours.

Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen.

Remove the catalyst by filtration.

Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified

by recrystallization from 95% ethanol, with activated carbon used for decolorization, to yield

2-(4-aminophenyl)ethylamine.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence. Chemical shifts are

reported in ppm relative to the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or

KBr plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample

with dry KBr powder and pressing the mixture into a translucent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing

a small amount directly on the ATR crystal.

Instrumentation: Record the FT-IR spectrum using a standard spectrometer over a range of

4000-400 cm⁻¹.
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Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr for

pellets) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less

volatile samples.

GC-MS Parameters: For GC-MS analysis, use a capillary column (e.g., HP-5MS) with helium

as the carrier gas. A typical temperature program would be an initial hold at a lower

temperature (e.g., 70°C) followed by a ramp to a higher temperature (e.g., 280°C).

Ionization: Use Electron Ionization (EI) at 70 eV.

Detection: Scan a mass range of m/z 40-500.

Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the

experimental workflow for the spectroscopic comparison.
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Caption: Synthetic routes to 2-(4-Aminophenyl)ethylamine from its precursors.
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Synthesis & Purification
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Caption: Experimental workflow for spectroscopic comparison.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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